Cas no 1314897-43-2 (2-Aminohept-6-ynamide)

2-Aminohept-6-ynamide Chemical and Physical Properties
Names and Identifiers
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- 1314897-43-2
- AKOS006352019
- EN300-1300125
- 2-aminohept-6-ynamide
- 6-Heptynamide, 2-amino-
- 2-Aminohept-6-ynamide
-
- Inchi: 1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H2,9,10)
- InChI Key: ODIKJHKFWQJPTH-UHFFFAOYSA-N
- SMILES: O=C(C(CCCC#C)N)N
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.056±0.06 g/cm3(Predicted)
- Boiling Point: 313.4±37.0 °C(Predicted)
- pka: 15.93±0.50(Predicted)
2-Aminohept-6-ynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300125-1.0g |
2-aminohept-6-ynamide |
1314897-43-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300125-50mg |
2-aminohept-6-ynamide |
1314897-43-2 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1300125-5000mg |
2-aminohept-6-ynamide |
1314897-43-2 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1300125-10000mg |
2-aminohept-6-ynamide |
1314897-43-2 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1300125-500mg |
2-aminohept-6-ynamide |
1314897-43-2 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1300125-2500mg |
2-aminohept-6-ynamide |
1314897-43-2 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1300125-100mg |
2-aminohept-6-ynamide |
1314897-43-2 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1300125-250mg |
2-aminohept-6-ynamide |
1314897-43-2 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1300125-1000mg |
2-aminohept-6-ynamide |
1314897-43-2 | 1000mg |
$914.0 | 2023-09-30 |
2-Aminohept-6-ynamide Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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2. Book reviews
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 2-Aminohept-6-ynamide
Professional Introduction to Compound with CAS No. 1314897-43-2 and Product Name: 2-Aminohept-6-ynamide
The compound with the CAS number 1314897-43-2 and the product name 2-Aminohept-6-ynamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The nomenclature itself provides valuable insights into its chemical composition, highlighting its amino and nitrile functionalities, which are pivotal for its reactivity and biological interactions.
2-Aminohept-6-ynamide is a derivative of heptanamide, featuring an amine group at the 2-position and a nitrile group at the 6-position. This specific arrangement confers upon it distinct chemical properties that make it a versatile building block in synthetic chemistry. The presence of both polar functional groups enhances its solubility in polar solvents, facilitating its use in various biochemical assays and as a precursor in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel heterocyclic compounds that exhibit pharmacological activity. 2-Aminohept-6-ynamide fits well within this landscape, as it can be modified to produce derivatives with enhanced binding affinity to biological targets. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The nitrile group, in particular, serves as a handle for further functionalization, allowing chemists to introduce additional moieties that modulate biological activity.
One of the most compelling aspects of 2-Aminohept-6-ynamide is its role in the development of next-generation therapeutic agents. Its structural framework aligns with the growing trend toward designing molecules with multiple binding sites, enabling them to interact more effectively with their targets. This concept is particularly relevant in the context of multitarget drug discovery, where compounds are engineered to simultaneously inhibit multiple disease-related proteins. Preliminary studies have suggested that derivatives of 2-Aminohept-6-ynamide may exhibit such multitarget activity, making them promising candidates for further development.
The compound's utility extends beyond pharmaceutical applications; it also holds promise in materials science and agrochemicals. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. Additionally, its structural motifs are reminiscent of natural products known for their biological activity, suggesting that it could serve as inspiration for discovering new bioactive compounds through computational chemistry approaches.
Recent advancements in computational modeling have enabled researchers to predict the binding modes of 2-Aminohept-6-ynamide with high precision. These simulations have revealed that the compound can adopt multiple conformations depending on its environment, which could be leveraged to optimize its pharmacokinetic properties. Such insights are invaluable for drug design, as they allow chemists to fine-tune molecular structures before synthesizing large libraries of compounds—a process that would be computationally expensive otherwise.
The synthesis of 2-Aminohept-6-ynamide presents an interesting challenge due to the need to introduce both an amine and a nitrile group at specific positions while maintaining regioselectivity. Traditional synthetic routes often require multiple steps and harsh conditions, which can lead to side reactions and low yields. However, recent innovations in transition-metal-catalyzed reactions have opened up new possibilities for more efficient synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct complex carbon-carbon bonds with high fidelity.
The compound's stability under various conditions has also been a focus of study. Researchers have found that 2-Aminohept-6-ynamide retains its integrity under both acidic and basic conditions when stored at controlled temperatures. This stability is crucial for ensuring that it remains effective throughout storage and during transport, which is particularly important for pharmaceutical applications where shelf life is a critical factor.
In conclusion,2-Aminohept-6-ynamide, identified by CAS number 1314897-43-2, represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for drug discovery and molecular medicine. The ongoing research into this compound underscores its potential as a lead structure or intermediate in the development of novel therapeutics targeting various diseases. As our understanding of its properties continues to grow, so too will its applications across multiple scientific disciplines.
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